3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C10H12F3N3 |
|---|---|
Molecular Weight |
231.22 g/mol |
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)6-4-7(9(14)16-5-6)8-2-1-3-15-8/h4-5,8,15H,1-3H2,(H2,14,16)/t8-/m1/s1 |
InChI Key |
JKLOWATZENRBDW-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(N=CC(=C2)C(F)(F)F)N |
Canonical SMILES |
C1CC(NC1)C2=C(N=CC(=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reaction of Chloropyridine Precursors with (R)-Pyrrolidine
The most direct route involves substituting a chlorine atom on a pre-functionalized pyridine ring with (2R)-pyrrolidine. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine reacts with (R)-pyrrolidine under basic conditions:
-
Combine 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 eq), (R)-pyrrolidine (1.2 eq), and Na2CO3 (2.0 eq) in DMSO.
-
Heat at 90°C for 12 hours under nitrogen.
-
Purify via flash chromatography (0–100% EtOAc/hexanes).
Key Data :
This method prioritizes regioselectivity at the pyridine’s 3-position, driven by the electron-withdrawing trifluoromethyl group at C5. The use of DMSO as a polar aprotic solvent enhances nucleophilicity while stabilizing intermediates.
Palladium-Catalyzed C–N Coupling for Challenging Substrates
Buchwald-Hartwig Amination with (R)-Pyrrolidine
For sterically hindered substrates, palladium catalysis enables efficient coupling. A representative protocol uses 3-bromo-5-(trifluoromethyl)pyridin-2-amine and (R)-pyrrolidine:
-
Charge a microwave vial with 3-bromo-5-(trifluoromethyl)pyridin-2-amine (1.0 eq), (R)-pyrrolidine (1.5 eq), RuPhos Pd G3 (5 mol%), and NaOtBu (3.0 eq) in dioxane.
-
Heat at 80°C for 12 hours under nitrogen.
-
Purify via reverse-phase chromatography (MeCN/H2O + 0.1% TFA).
Key Data :
While lower yielding than SNAr, this method circumvents limitations of electron-deficient pyridines resistant to nucleophilic attack. The trifluoroacetic acid (TFA) in purification ensures protonation of the amine, preventing silica gel adsorption issues.
Resolution of Racemic Mixtures for Enantiopure Product
Chiral Chromatography of 3-Pyrrolidinyl Intermediates
When synthetic routes produce racemic mixtures, chiral separation becomes critical. A protocol adapted from employs:
General Procedure :
-
Dissolve racemic 3-pyrrolidinyl-pyridine in MeCN/H2O (70:30).
-
Inject onto a Chiralpak IC column (250 × 4.6 mm, 5 µm).
-
Elute at 1 mL/min, monitoring UV at 254 nm.
Resolution Data :
This step ensures compliance with pharmaceutical purity standards, particularly for CNS-targeting applications where stereochemistry influences receptor binding.
Protecting Group Strategies for Amine Stability
Boc Protection/Deprotection Sequences
To prevent undesired side reactions (e.g., oxidation or Michael additions), transient protection of the C2 amine is employed:
-
Treat 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine with Boc2O (1.1 eq) in THF.
-
Stir at 25°C for 2 hours.
-
Deprotect with TFA/DCM (1:1) for 30 minutes.
Key Data :
The Boc group’s orthogonal stability under both basic (SNAr) and acidic (TFA) conditions makes it ideal for multistep syntheses.
Scalability and Industrial Adaptations
Continuous Flow Hydrogenation for Pyrrolidine Synthesis
Large-scale production benefits from flow chemistry. A modified Haber process reduces pyrrolidine precursors:
General Procedure :
-
Pump a solution of pyrroline (1 M in EtOH) through a H-Cube Pro reactor.
-
Set conditions: 60°C, 50 bar H2, 0.5 mL/min.
-
Collect output and concentrate.
Key Data :
| Parameter | Value |
|---|---|
| Conversion | >99% |
| Throughput | 2 kg/day |
This method reduces catalyst costs (Pd/C, 1 wt%) and improves safety by minimizing high-pressure batch reactions.
Chemical Reactions Analysis
Types of Reactions
3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Applications
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. The lipophilic nature of the trifluoromethyl group allows for better membrane permeability and interaction with hydrophobic regions of proteins, potentially leading to modulation of enzyme and receptor activities.
- Anticancer Activity :
- Antifungal Properties :
- Insecticidal Activity :
Synthetic Methodologies
The synthesis of 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine can be achieved through various synthetic routes. Common methods include:
-
Trifluoromethylation of Pyridine Derivatives :
- This involves the use of radical trifluoromethylation techniques, where carbon-centered radical intermediates react with trifluoromethylating agents .
-
Multi-step Synthesis :
- A typical synthesis may involve multiple steps, including the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl group through specialized reagents .
Case Study 1: Anticancer Evaluation
A study evaluated a series of pyridine derivatives, including those similar to 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine, for their anticancer efficacy. The results indicated that certain derivatives showed significant cytotoxicity against cancer cell lines at low concentrations, suggesting their potential as therapeutic agents .
Case Study 2: Antifungal Activity
In another study focusing on antifungal properties, several pyrimidine derivatives with trifluoromethyl groups were synthesized and tested against fungal pathogens. The results indicated that some compounds exhibited inhibition rates comparable to established antifungal agents, highlighting their potential in agricultural applications .
Mechanism of Action
The mechanism of action of 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS 1214333-32-0)
- Molecular Formula : C₁₁H₈F₃N₃
- Molecular Weight : 239.20
- Key Feature : Pyridin-3-yl group at the 5-position instead of pyrrolidinyl.
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS 1214333-34-2)
Halogen-Substituted Analogs
3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1)
- Molecular Formula : C₆H₄ClF₃N₂
- Molecular Weight : 196.56
- Key Feature : Chlorine substituent replaces pyrrolidinyl group.
- Impact : Reduced steric hindrance and increased electrophilicity compared to the target compound. Commonly used as a synthetic intermediate.
3-Iodo-5-(trifluoromethyl)pyridin-2-amine (CAS 1704064-01-6)
Piperidine/Pyrrolidine Derivatives
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride
Boronic Ester and Silyl-Containing Analogs
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS 947249-01-6)
- Molecular Formula : C₁₃H₁₆BF₃N₂O₂
- Molecular Weight : 312.09
- Key Feature : Boronic ester enables Suzuki coupling for bioconjugation.
- Application : Critical in synthesizing complex aryl-aryl linkages.
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 1036027-52-7)
Pharmaceutical Derivatives
Pexidartinib Hydrochloride (Turalio®)
- Key Feature : Contains a trifluoromethylpyridinylmethylamine moiety and pyrrolo[2,3-b]pyridinyl group.
- Application: FDA-approved for tenosynovial giant cell tumor (TGCT). Demonstrates the therapeutic relevance of trifluoromethyl-pyridinamine scaffolds in kinase inhibition.
Research Implications
- Structural-Activity Relationships (SAR) : The pyrrolidine ring in the target compound likely enhances binding specificity compared to bulkier (piperidine) or smaller (chlorine) substituents.
- Electron-Withdrawing Effects : The trifluoromethyl group stabilizes the pyridine ring and modulates pKa, improving metabolic stability across analogs.
- Synthetic Utility : Halogenated and boronic ester derivatives are pivotal in cross-coupling reactions, enabling rapid diversification of the core scaffold.
Biological Activity
3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine, commonly referred to by its CAS number 1213524-13-0, is a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is CHFN, with a molecular weight of 216.20 g/mol. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
- Antibacterial Activity : Recent studies have shown that derivatives of pyridine and pyrrole, including compounds similar to 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine, exhibit significant antibacterial properties. For instance, pyrrole benzamide derivatives demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus as low as 3.12 μg/mL, indicating potent antibacterial efficacy compared to standard controls like ciprofloxacin (MIC of 2 μg/mL) .
- G-Protein Coupled Receptor (GPCR) Modulation : Compounds with similar structures have been investigated for their ability to act as allosteric modulators of GPCRs, which are critical targets in drug discovery. These compounds can enhance or inhibit receptor activity, influencing various physiological processes .
- CNS Activity : The P2X7 receptor, which is implicated in neurodegenerative diseases, has been a target for compounds like 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine. Research indicates that modulation of this receptor can affect cell proliferation and death within the central nervous system (CNS), suggesting potential therapeutic applications in neurological disorders .
The exact mechanism of action for 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine is still under investigation; however, several hypotheses have emerged based on related compounds:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and other metabolic pathways.
- Receptor Interaction : The compound may interact with various receptors, including GPCRs and ion channels, modulating their activity and leading to downstream effects on cellular signaling pathways.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of pyrrole derivatives against Mycobacterium tuberculosis. Among the derivatives tested, some exhibited MIC values as low as 5 μM, showcasing their potential as antituberculosis agents . This highlights the relevance of structural modifications in enhancing biological activity.
Study 2: CNS Application
Research focused on the P2X7 receptor has revealed that antagonists can mitigate neuroinflammation and cell death associated with neurodegenerative diseases. Compounds structurally related to 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine have been shown to preferentially inhibit P2X7 receptor activity, suggesting a pathway for developing neuroprotective therapies .
Q & A
Basic: What are the optimal synthetic routes for 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, starting with halogenated pyridine intermediates. Key steps include:
- Vapor-phase chlorination/fluorination at elevated temperatures (>300°C) to introduce the trifluoromethyl group efficiently .
- Stereoselective coupling of the pyrrolidine moiety using chiral catalysts (e.g., palladium or copper-based systems) to retain the (2R)-configuration .
- Amine functionalization via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂ or Ar) .
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 300–350°C | Maximizes trifluoromethylation | |
| Catalyst Loading | 5–10 mol% | Balances stereoselectivity and cost | |
| Reaction Time | 12–24 hrs | Ensures complete coupling |
Basic: How is the structural configuration of this compound validated?
Methodological Answer:
Structural validation employs:
- X-ray crystallography to confirm the (2R)-pyrrolidine stereochemistry and intermolecular interactions (e.g., hydrogen bonding with pyridine N-atoms) .
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peak at m/z 261.2 (calculated for C₁₀H₁₁F₃N₃) .
Advanced: How do electronic and steric parameters influence its biological activity?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) studies reveal:
- Lipophilicity (Log P) : Optimal range of 2.5–3.5 enhances membrane permeability .
- Steric parameters (SMR) : Bulkier substituents on the pyrrolidine ring reduce binding affinity to enzymatic targets .
- Electron-withdrawing effects : The trifluoromethyl group increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
QSAR Model Parameters:
| Parameter | Coefficient | Significance (p-value) | Reference |
|---|---|---|---|
| Log P | 0.78 | <0.01 | |
| SMR | -0.45 | <0.05 | |
| Dipole Moment | 0.32 | <0.1 |
Tools : MOE 2006.08 software for descriptor calculation and model validation .
Advanced: What computational methods optimize reaction design for analogs?
Methodological Answer:
Advanced computational strategies include:
- Quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states, reducing trial-and-error synthesis .
- Machine learning (ML) : Training models on existing reaction datasets to predict optimal solvents (e.g., DMF or toluene) and catalysts .
- In silico docking : To prioritize analogs with high binding scores against biological targets (e.g., kinases or GPCRs) .
Case Study :
A reaction path search for trifluoromethylation identified dichloromethane as a suboptimal solvent due to side reactions, leading to a switch to acetonitrile for 20% yield improvement .
Advanced: How do intermolecular interactions affect crystallographic packing?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Hydrogen-bonded dimers : Formed between the amine group and pyridine N-atom (N–H···N distance: 2.8–3.0 Å) .
- Halogen interactions : Cl···Cl contacts (3.278 Å) in halogenated analogs stabilize crystal lattices .
- CF₃ group orientation : The trifluoromethyl group adopts a planar conformation, minimizing steric clashes .
Implications : These interactions inform solubility profiles and polymorph stability during formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
